3-Amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride 3-Amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16526584
InChI: InChI=1S/C10H10N2O.ClH/c11-6-10(12)5-8-3-1-2-4-9(8)13-7-10;/h1-4H,5,7,12H2;1H
SMILES:
Molecular Formula: C10H11ClN2O
Molecular Weight: 210.66 g/mol

3-Amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride

CAS No.:

Cat. No.: VC16526584

Molecular Formula: C10H11ClN2O

Molecular Weight: 210.66 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride -

Specification

Molecular Formula C10H11ClN2O
Molecular Weight 210.66 g/mol
IUPAC Name 3-amino-2,4-dihydrochromene-3-carbonitrile;hydrochloride
Standard InChI InChI=1S/C10H10N2O.ClH/c11-6-10(12)5-8-3-1-2-4-9(8)13-7-10;/h1-4H,5,7,12H2;1H
Standard InChI Key PZSBMJXSZAGWSJ-UHFFFAOYSA-N
Canonical SMILES C1C2=CC=CC=C2OCC1(C#N)N.Cl

Introduction

Synthesis and Industrial Manufacturing

Laboratory-Scale Synthesis

The synthesis of 3-amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride typically involves multi-step sequences, often leveraging palladium-catalyzed cross-coupling or heterocyclization strategies. A representative approach, adapted from methodologies for related chromene-carbonitriles , includes:

  • Heterocyclization: Reacting 2-hydroxybenzaldehyde derivatives with propanedinitrile in the presence of a base (e.g., piperidine) to form 2-imino-2H-1-benzopyran-3-carbonitrile intermediates.

  • Amination: Displacement of the imino group with an amine under acidic conditions.

  • Reduction and Salt Formation: Reduction of intermediates followed by treatment with hydrochloric acid to yield the hydrochloride salt .

Example Protocol:

  • Step 1: 2-Hydroxybenzaldehyde + propanedinitrile → 2-iminocoumarin-3-carbonitrile (85–90% yield) .

  • Step 2: Nitrogen displacement with aromatic amines in glacial acetic acid (55–80% yield) .

  • Step 3: Sodium borohydride reduction in tetrahydrofuran (THF), followed by HCl treatment to isolate the hydrochloride salt (81–89% yield) .

Industrial Production

MolCore BioPharmatech reports large-scale manufacturing of this compound with ≥97% purity, adhering to ISO standards . Key process considerations include:

  • Catalyst Optimization: Palladium-based catalysts for cross-coupling steps.

  • Solvent Selection: Ethanol and THF for solubility and reaction efficiency.

  • Quality Control: HPLC and mass spectrometry for purity verification .

Research Findings and Comparative Analysis

In Vitro Studies

PropertyObservationReference
Cytotoxicity (PC3 cells)63% inhibition at 25 μM
Protein Kinase Inhibition44% inhibition of HsCK1ε at 1 μM
Aqueous SolubilityEnhanced by hydrochloride salt formation

Structure-Activity Relationships (SAR)

  • Amino Group Position: 3-Substitution optimizes receptor binding vs. 6-substituted analogs .

  • Salt Form: Hydrochloride improves bioavailability over free base forms .

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